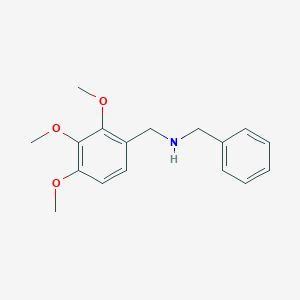

苄基-(2,3,4-三甲氧基苄基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzyl-(2,3,4-trimethoxy-benzyl)-amine” is a chemical compound. It’s related to 2,3,4-Trimethoxybenzyl alcohol , which is a trimethoxylated aromatic alcohol . This compound is used to introduce a benzyl group onto the 2′-OH of purine ribonucleoside .

Synthesis Analysis

The synthesis of related compounds involves taking 2, 3, 4-trimethoxy benzaldehyde and piperazine as raw materials and formic acid as a catalyst . The solvent is added in the 2, 3, 4-trimethoxy benzaldehyde and the piperazine for reaction . The solvent is then removed by steaming, and the pH value of the reaction liquid is adjusted to be 11-13 . Finally, reflux, acidification, and rotary steaming are carried out to obtain the final product .Molecular Structure Analysis

The molecular structure of the related compound 2,3,4-Trimethoxybenzyl alcohol has the formula C10H14O4 . Its molecular weight is 198.2158 .Physical And Chemical Properties Analysis

The related compound 2,3,4-Trimethoxybenzyl alcohol has a boiling point of 105 °C/25 mmHg (lit.) and a density of 1.151 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.532 (lit.) .科学研究应用

Cardiovascular Treatment

Trimetazidine: is known to produce coronary vasodilation and decrease in myocardial oxygen consumption, which can be beneficial in treating cardiovascular conditions .

Anti-Ischemic Drug

It is used as a cytoprotective anti-ischemic drug recommended for stable angina pectoris, chorioretinal disturbances, and vertigo .

Anticonvulsant and Antioxidant

Trimetazidine: has demonstrated gastroprotective, hepatoprotective, anti-inflammatory, anti-nociceptive, and anti-apoptotic activities in various tissues .

作用机制

Target of Action

Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), primarily targets the mitochondria in cells . It is known to improve mitochondrial functions by reducing the excessive release of reactive oxygen species (ROS) and inorganic phosphates .

Mode of Action

TMZ acts as a cytoprotective agent . It interacts with its targets (mitochondria) by shifting the metabolism from fatty acids to glucose, which requires less oxygen for energy production . This shift in metabolism helps to protect cells, particularly in the heart, from damage caused by low oxygen levels or ischemia .

Biochemical Pathways

TMZ affects the metabolic pathways involved in energy production. By promoting glucose metabolism over fatty acid metabolism, it reduces the oxygen demand of cells, particularly in ischemic conditions . This metabolic shift helps to maintain ATP production and preserve cellular function during periods of reduced oxygen availability .

Pharmacokinetics

It is known that tmz is administered orally and is used in the treatment of angina pectoris, chorioretinal disturbances, and vertigo .

Result of Action

The primary result of TMZ’s action is the protection of cells from ischemic injury. By shifting cellular metabolism towards glucose, TMZ helps to maintain energy production under conditions of reduced oxygen availability. This can help to prevent cell death and preserve tissue function .

Action Environment

The efficacy and stability of TMZ can be influenced by various environmental factors. For instance, the presence of ischemic conditions (low oxygen levels) can enhance the protective effects of TMZ . .

安全和危害

未来方向

属性

IUPAC Name |

1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYGEYFQNOYZCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354344 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436086-80-5 |

Source

|

| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)

![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)